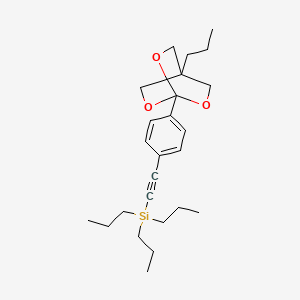
4-Piperidinecarboxaldehyde, 4-phenyl-1-(2-piperidinoethyl)-, dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Piperidinecarboxaldehyde, 4-phenyl-1-(2-piperidinoethyl)-, dihydrochloride is a chemical compound with the molecular formula C19H28N2O.2ClH and a molecular weight of 373.41 This compound is known for its complex structure, which includes a piperidine ring, a phenyl group, and a piperidinoethyl side chain
Méthodes De Préparation
The synthesis of 4-Piperidinecarboxaldehyde, 4-phenyl-1-(2-piperidinoethyl)-, dihydrochloride involves several steps. One common method includes the reaction of 4-phenylpiperidine with 2-piperidinoethyl chloride under specific conditions to form the desired product. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine. The product is then purified through recrystallization or chromatography to obtain the dihydrochloride salt .
Analyse Des Réactions Chimiques
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride to yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, especially in the presence of strong bases or nucleophiles.
Common reagents used in these reactions include potassium permanganate, chromium trioxide, lithium aluminum hydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
4-Piperidinecarboxaldehyde, 4-phenyl-1-(2-piperidinoethyl)-, dihydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of various chemical products and materials.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. It can modulate the activity of these targets by binding to their active sites or altering their conformation. The exact pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar compounds include other piperidine derivatives with phenyl and piperidinoethyl groups. 4-Piperidinecarboxaldehyde, 4-phenyl-1-(2-piperidinoethyl)-, dihydrochloride is unique due to its specific structure and the presence of the dihydrochloride salt. This uniqueness makes it particularly valuable in certain research applications where other compounds may not be as effective.
Propriétés
Numéro CAS |
95814-65-6 |
|---|---|
Formule moléculaire |
C19H30Cl2N2O |
Poids moléculaire |
373.4 g/mol |
Nom IUPAC |
4-phenyl-1-(2-piperidin-1-ylethyl)piperidine-4-carbaldehyde;dihydrochloride |
InChI |
InChI=1S/C19H28N2O.2ClH/c22-17-19(18-7-3-1-4-8-18)9-13-21(14-10-19)16-15-20-11-5-2-6-12-20;;/h1,3-4,7-8,17H,2,5-6,9-16H2;2*1H |
Clé InChI |
QWGGDRRCYQHXPC-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(CC1)CCN2CCC(CC2)(C=O)C3=CC=CC=C3.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![sodium;(2R,3R)-3-[[4-methyl-1-oxo-1-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]pentan-2-yl]carbamoyl]oxirane-2-carboxylate](/img/structure/B15187470.png)







